molecular formula C9H12N2O B2925368 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1824343-92-1

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2925368
CAS No.: 1824343-92-1
M. Wt: 164.208
InChI Key: YKYNGRPYRYZRQW-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a cyclobutyl group at the third position, a methyl group at the first position, and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-cyclobutyl-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNGRPYRYZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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